
methyl 2-(1H-pyrazol-1-yl)propanoate
説明
Methyl 2-(1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
Corrosion Inhibition
Methyl 2-(1H-pyrazol-1-yl)propanoate derivatives, such as BT36 and BT43, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds have shown exceptional inhibition efficacy for C38 steel in hydrochloric acid solutions, with protection percentages exceeding 95%. Electrochemical techniques and weight-loss measurements confirmed their effectiveness, with the Langmuir adsorption isotherm being obeyed. The mechanism of protection involves cathodic inhibition by polarization and charge-transfer. Quantum chemical data have supported these findings, showing a good correlation between inhibition efficiency and the molecular structure of these compounds (Missoum et al., 2013).
Catalytic Properties
Studies have been conducted on the synthesis of various this compound derivatives and their applications in catalysis. Copper (II) complexes of these compounds have been examined for their catalytic properties, particularly in the oxidation of catechol to quinone with dioxygen under ambient conditions. The rate of oxidation varied across different complexes, highlighting the potential of these compounds in catalytic processes (Boussalah et al., 2009).
Synthesis of Pyrazole and Isoxazole Derivatives
Efficient heterocyclization methods have been developed to synthesize a variety of pyrazole and isoxazole derivatives using this compound as a precursor. These methods involve the preparation of methyl 7,7,7-trihalo-4-methoxy-6-oxohept-4-enoate precursors from levulinic acid, followed by the production of various methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates. The crystal structure of these compounds has been determined, indicating potential applications in diverse synthetic and medicinal chemistry fields (Flores et al., 2014).
Antimicrobial Evaluation
A series of this compound derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds like 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one demonstrated significant antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Sid et al., 2013).
作用機序
Target of Action
Methyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been shown to have various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
生化学分析
Biochemical Properties
Methyl 2-(1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with androgen receptors, acting as an antagonist in prostate cancer cells . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing the downstream signaling that promotes cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it downregulates the expression of genes involved in cell cycle progression and upregulates genes associated with apoptosis, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition leads to decreased expression of target genes that promote cell proliferation and survival. Additionally, it may interact with other biomolecules, such as enzymes involved in steroidogenesis, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 30 minutes in human liver microsomes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver toxicity and adverse effects on normal cell function . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-cancer effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and degradation . This interaction affects metabolic flux and metabolite levels, influencing the overall bioavailability and efficacy of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
methyl 2-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601934 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100554-34-5 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
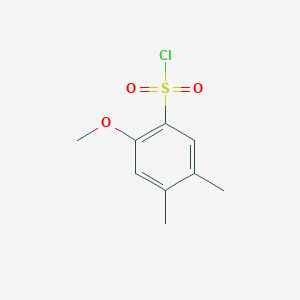
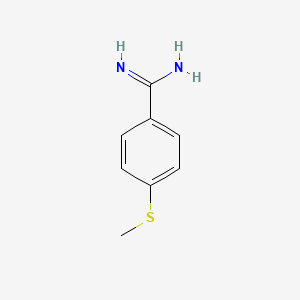
![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)
![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)
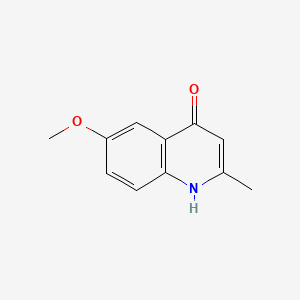
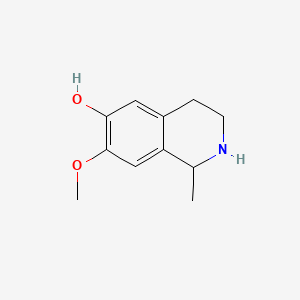

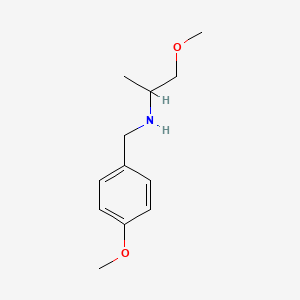
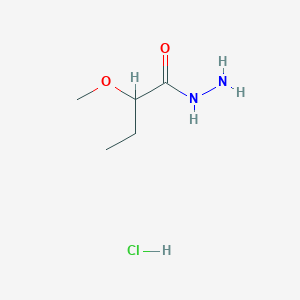
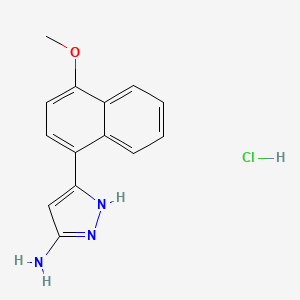
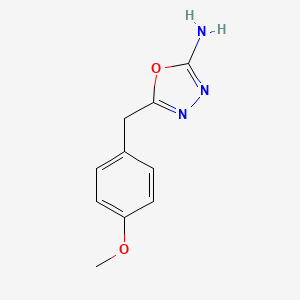

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)
